Dimethyl 5-benzyloxyisophthalate

Lipophilicity Partition coefficient Drug design

Dimethyl 5-benzyloxyisophthalate is a doubly protected isophthalate intermediate featuring orthogonal benzyl ether and methyl ester protecting groups. The benzyloxy substituent at the 5-position imparts an XlogP of ~3.1, ensuring preferential organic-phase partitioning for anhydrous reactions and extraction-based isolation. Unlike the free hydroxyl analog, this compound enables sequential deprotection strategies: selective ester hydrolysis to the mono/diacid followed by catalytic hydrogenolysis to reveal the phenolic handle. This makes it the optimal building block for dendrimer synthesis, MOF ligand construction, and supramolecular templating where spatial control of deprotection is critical. Select the 5-benzyloxy regioisomer to avoid steric interference at coordination sites.

Molecular Formula C17H16O5
Molecular Weight 300.3 g/mol
CAS No. 53478-04-9
Cat. No. B1623961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-benzyloxyisophthalate
CAS53478-04-9
Molecular FormulaC17H16O5
Molecular Weight300.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C17H16O5/c1-20-16(18)13-8-14(17(19)21-2)10-15(9-13)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
InChIKeyBOQCORYQJJYJTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 5-Benzyloxyisophthalate (CAS 53478-04-9) — Compound Class, Identity, and Procurement Baseline


Dimethyl 5-benzyloxyisophthalate (CAS 53478-04-9) is a 5-substituted dimethyl ester of isophthalic acid bearing a benzyloxy (-OCH₂Ph) substituent at the 5-position of the aromatic ring . It belongs to the class of functionalized isophthalate esters employed as protected intermediates and building blocks in organic synthesis, dendrimer construction, and coordination polymer chemistry [1]. The compound possesses zero hydrogen-bond donors, five hydrogen-bond acceptors, and seven rotatable bonds , distinguishing it from both its unsubstituted parent dimethyl isophthalate (CAS 1459-93-4) and its hydroxyl analog dimethyl 5-hydroxyisophthalate (CAS 13036-02-7). As a methyl-ester-protected, benzyl-ether-protected derivative, it serves as a doubly masked precursor to 5-hydroxyisophthalic acid, enabling orthogonal deprotection strategies that are unavailable with mono-protected or unprotected analogs.

Why Generic Substitution Fails for Dimethyl 5-Benzyloxyisophthalate: Comparator-Based Differentiation


Within the isophthalate ester family, compounds bearing different 5-position substituents exhibit markedly divergent physicochemical and functional profiles that preclude simple interchange. The benzyloxy substituent of the target compound imparts a computed XlogP of approximately 3.1 [1], substantially exceeding that of dimethyl 5-hydroxyisophthalate (XlogP ~1.3) [2], dimethyl 5-aminoisophthalate (XlogP ~0.9) [3], and unsubstituted dimethyl isophthalate (LogP 1.26–2.45) [4]. This lipophilicity shift of >1.8 log units alters solubility, chromatographic behavior, and partitioning in biphasic reaction systems. Furthermore, the zero hydrogen-bond donor count of the benzyloxy compound [1] eliminates the strong intermolecular hydrogen bonding characteristic of the hydroxyl analog (one HBD; melting point 162–165 °C) [2], thereby influencing crystal packing, thermal behavior, and coordination chemistry with metal ions. These quantifiable differences mean that substituting dimethyl 5-hydroxyisophthalate for the benzyloxy derivative in a synthetic sequence requiring orthogonal protection would result in unwanted side reactions at the free phenol, while substituting dimethyl isophthalate would eliminate the masked functionality entirely. The evidence items below establish the specific, measurable differentiation that guides scientific selection and procurement decisions.

Quantitative Differentiation Evidence for Dimethyl 5-Benzyloxyisophthalate Versus Closest Analogs


Lipophilicity (XlogP) Differentiation: 5-Benzyloxy vs. 5-Hydroxy, 5-Amino, and Unsubstituted Isophthalate Dimethyl Esters

The target compound exhibits a computed XlogP of approximately 3.1 [1], conferring significantly greater lipophilicity than its closest 5-substituted analogs. Dimethyl 5-hydroxyisophthalate has an XlogP of approximately 1.3 ; dimethyl 5-aminoisophthalate has an XlogP of approximately 0.9 [2]; and unsubstituted dimethyl isophthalate has reported LogP values ranging from 1.26 to 2.45 depending on the source . The benzyloxy substituent thus increases the partition coefficient by a factor of roughly 60–150-fold compared to the hydroxyl and amino analogs, assuming a ΔLogP of ≥1.8 units.

Lipophilicity Partition coefficient Drug design

Physical Property Differentiation: Boiling Point and Density vs. Unsubstituted and 5-Hydroxy Dimethyl Isophthalate

The target compound has a predicted boiling point of 432.9 °C at 760 mmHg and a density of 1.201 g/cm³ . Unsubstituted dimethyl isophthalate has a boiling point of approximately 282–285 °C at 760 mmHg and a density of 1.1477–1.194 g/cm³ . Dimethyl 5-hydroxyisophthalate has a predicted boiling point of 360.6 °C at 760 mmHg and a density of 1.284 g/cm³ . The benzyloxy compound's boiling point is approximately 150 °C higher than that of the unsubstituted parent and approximately 72 °C higher than that of the 5-hydroxy analog, reflecting the greater molecular weight (300.3 g/mol vs. 194.2 and 210.2 g/mol, respectively) and increased van der Waals interactions from the benzyl moiety.

Thermophysical properties Boiling point Density

Hydrogen-Bond Donor Count: Orthogonal Protection Advantage Over 5-Hydroxy and 5-Amino Analogs

Dimethyl 5-benzyloxyisophthalate possesses zero hydrogen-bond donor (HBD) atoms, as the phenolic -OH has been capped as a benzyl ether [1]. In contrast, dimethyl 5-hydroxyisophthalate has one HBD (the phenolic -OH) , and dimethyl 5-aminoisophthalate has one HBD (the -NH₂ group) [2]. The absence of HBD functionality means the target compound cannot participate as a hydrogen-bond donor in crystal packing, coordination to metal centers through the 5-substituent, or unwanted acid–base reactions; this is critical in anhydrous reaction conditions and when the isophthalate core is intended solely as a scaffold for the two ester groups. The benzyl ether protecting group is stable under most basic and nucleophilic conditions but can be cleanly removed by hydrogenolysis (H₂, Pd/C), enabling orthogonal deprotection relative to the methyl esters.

Protecting group strategy Hydrogen bonding Orthogonal synthesis

Coordination Polymer Structural Diversity: 5-Benzyloxyisophthalate as a Ligand for Photocatalytically Active Co(II) Frameworks

Coordination polymers derived from 5-benzyloxyisophthalic acid (H₂BzOip, the hydrolyzed form of the target dimethyl ester) have been demonstrated to form structurally diverse frameworks with Co(II). Two distinct Co(II) coordination polymers, [Co₂(L)₂(H₂O)]ₙ (compound 1, a 3D framework) and [Co(L)(phen)(H₂O)]ₙ·xH₂O (compound 2, a 1D chain), were synthesized hydrothermally from H₂L = 5-(benzyloxy)isophthalic acid and characterized by single-crystal X-ray diffraction [1]. Both compounds exhibit photocatalytic activity for the degradation of methyl blue dye [1]. The rarity of coordination polymers derived from H₂BzOip without additional bridging ligands is notable: as of 2017, only three such compounds had been reported, and only two (Co and Zn analogs of M₂(BzOip)₂(H₂O)) are isomorphous [2]. This contrasts with the much larger library of coordination polymers based on unsubstituted isophthalate or 5-hydroxyisophthalate, where the free -OH group can act as an additional coordination site.

Coordination polymers MOF ligands Photocatalysis

Regioisomeric Differentiation: 5-Benzyloxy vs. 2-Benzyloxy and 4-Benzyloxy Dimethyl Isophthalate in Coordination and Supramolecular Chemistry

The position of the benzyloxy substituent on the isophthalate core critically influences the geometry and resulting topology of coordination polymers and supramolecular assemblies. The 5-benzyloxy isomer (target compound, CAS 53478-04-9) places the benzyloxy group in a position that is remote from the two carboxylate binding moieties, allowing the benzyl tail to act as a structure-directing template without interfering with metal coordination [1]. In contrast, the 2-benzyloxy regioisomer (CAS 1108724-63-5) positions the benzyloxy group between the two ester/carboxylate groups, creating steric hindrance that can alter the coordination geometry at metal centers . The 4-benzyloxy regioisomer (CAS 63295-94-3, known as Salmeterol Impurity 22) has been utilized primarily as an analytical reference standard, not as a coordination ligand [2]. The 5-substituted geometry is specifically noted in the literature as providing an angular, kinked building block for MOF construction, where the 120° angle between carboxylate groups of isophthalate, combined with the remote benzyl tail, generates frameworks with distinct pore geometries compared to the 2- or 4-substituted analogs [1].

Regioisomerism Crystal engineering Supramolecular chemistry

Optimal Research and Industrial Application Scenarios for Dimethyl 5-Benzyloxyisophthalate


Orthogonally Protected Building Block for Sequential Functionalization in Multi-Step Organic Synthesis

Dimethyl 5-benzyloxyisophthalate is ideally suited as a doubly protected intermediate in synthetic routes requiring sequential deprotection. The methyl esters can be selectively hydrolyzed with aqueous NaOH (0.95 equiv, MeOH, room temperature, 17 h) to generate the mono-acid or di-acid while leaving the benzyl ether intact . The benzyl group can subsequently be removed by catalytic hydrogenolysis (H₂, Pd/C) to unmask the phenolic -OH without affecting other reducible groups. This orthogonal protection strategy is unavailable with dimethyl 5-hydroxyisophthalate, where the free -OH would require separate protection before ester hydrolysis, nor with dimethyl isophthalate, which lacks a functionalizable hydroxyl handle entirely [1]. This scenario is particularly relevant for the synthesis of dendrimers, where dimethyl 5-hydroxyisophthalate modules are used as branching units, and the benzyl-protected form serves as a stable precursor for controlled growth.

Precursor for 5-Benzyloxyisophthalic Acid (H₂BzOip) as a MOF and Coordination Polymer Ligand

The dimethyl ester serves as a direct precursor to 5-benzyloxyisophthalic acid (H₂BzOip, CAS 114274-39-4) through ester hydrolysis, with the acid form serving as a rigid, angular dicarboxylate linker for the construction of metal-organic frameworks (MOFs) and coordination polymers . The resulting Co(II) coordination polymers exhibit 3D or 1D framework topologies depending on synthesis conditions and demonstrate photocatalytic activity for the degradation of methyl blue dye [1]. The rarity of coordination polymers based on H₂BzOip without additional bridging ligands (only three reported as of 2017) [2] highlights the underexplored structural space accessible through this ligand, offering researchers the opportunity to discover novel framework topologies distinct from those formed by 5-hydroxyisophthalate or unsubstituted isophthalate linkers.

Lipophilic Isophthalate Scaffold for Biphasic Reaction Systems and Chromatographic Method Development

With an XlogP of approximately 3.1 —substantially higher than dimethyl 5-hydroxyisophthalate (XlogP ~1.3) and dimethyl 5-aminoisophthalate (XlogP ~0.9) [1]—dimethyl 5-benzyloxyisophthalate partitions preferentially into organic phases in liquid–liquid extraction and biphasic reaction systems. This property makes it the preferred isophthalate building block when reactions must be conducted under anhydrous organic conditions or when product isolation via organic extraction is desired. The compound's higher boiling point (432.9 °C) and lower density (1.201 g/cm³) compared to more polar analogs further facilitate its handling in non-aqueous media and its use as a reference standard in reversed-phase HPLC method development, where its increased retention time relative to hydroxyl- or amino-substituted isophthalates provides a distinct chromatographic benchmark.

Structure-Directing Template in Supramolecular Assembly and Crystal Engineering

The 5-benzyloxy substitution pattern positions the benzyl group remote from the two carboxylate moieties, allowing the benzyl tail to act as a structure-directing template in the self-assembly of coordination polymers and hydrogen-bonded supramolecular frameworks . Unlike the 2-benzyloxy regioisomer, which creates steric interference at the metal binding site, the 5-substituted geometry preserves unimpeded carboxylate coordination while the benzyl group participates in π–π stacking and C–H···π interactions that template framework architecture. This has been demonstrated in a Zn(II) complex featuring a 1D open-ended tubular framework that interdigitates into a 2D supramolecular architecture directed by hydrogen bonds, with the benzyl group playing a key templating role . Researchers seeking to exploit ligand-based templating effects in crystal engineering should therefore specify the 5-benzyloxy regioisomer.

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